2-(6-Bromo-2-fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(6-Bromo-2-fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in organic synthesis due to its unique structural features and reactivity. This compound is particularly valuable in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-bromo-2-fluoro-3-propoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
6-Bromo-2-fluoro-3-propoxyphenylboronic acid+Pinacol→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-2-fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide.
Esterification: The propoxy group can undergo esterification with carboxylic acids to form esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Esterification: Carboxylic acid and an acid catalyst (e.g., sulfuric acid).
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Esterification: Formation of esters with varying alkyl or aryl groups.
Scientific Research Applications
2-(6-Bromo-2-fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of novel therapeutic agents due to its unique functional groups.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-2-fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the palladium catalyst in the Suzuki-Miyaura coupling. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-fluoro-3-propoxyphenylboronic acid
- Pinacol boronic esters
- Other arylboronic acids
Uniqueness
2-(6-Bromo-2-fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of bromo, fluoro, and propoxy groups, which provide distinct reactivity and functionalization options in organic synthesis. The presence of the dioxaborolane moiety enhances its stability and reactivity in cross-coupling reactions compared to other boronic acids and esters.
Properties
Molecular Formula |
C15H21BBrFO3 |
---|---|
Molecular Weight |
359.04 g/mol |
IUPAC Name |
2-(6-bromo-2-fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BBrFO3/c1-6-9-19-11-8-7-10(17)12(13(11)18)16-20-14(2,3)15(4,5)21-16/h7-8H,6,9H2,1-5H3 |
InChI Key |
XFKRDASBNCIOPD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCCC)Br |
Origin of Product |
United States |
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